

# Palmitoyl Chloride: A Comprehensive Technical Guide for Organic Synthesis

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## Compound of Interest

Compound Name: Palmitoyl chloride

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## Introduction

**Palmitoyl chloride** ( $\text{CH}_3(\text{CH}_2)_{14}\text{COCl}$ ), also known as hexadecanoyl chloride, is a highly reactive acyl chloride derived from palmitic acid, a common saturated fatty acid.<sup>[1]</sup> Its utility as a precursor in organic synthesis is primarily due to the presence of the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions.<sup>[2][3]</sup> This allows for the facile introduction of the 16-carbon hydrophobic palmitoyl chain into a wide array of molecules, thereby modifying their physical and biological properties. This technical guide provides an in-depth overview of **palmitoyl chloride**'s properties, synthesis, key reactions, and its significant applications in pharmaceutical and materials science, complete with detailed experimental protocols and visual diagrams to support advanced research and development.

## Physicochemical Properties of Palmitoyl Chloride

**Palmitoyl chloride** is a colorless to pale yellow liquid with a pungent odor.<sup>[1][3]</sup> It is soluble in organic solvents like dichloromethane and ether but is insoluble in water, with which it reacts.<sup>[1]</sup> Proper handling and storage in a cool, dry place away from moisture are crucial due to its reactivity and corrosive nature.<sup>[1][4]</sup>

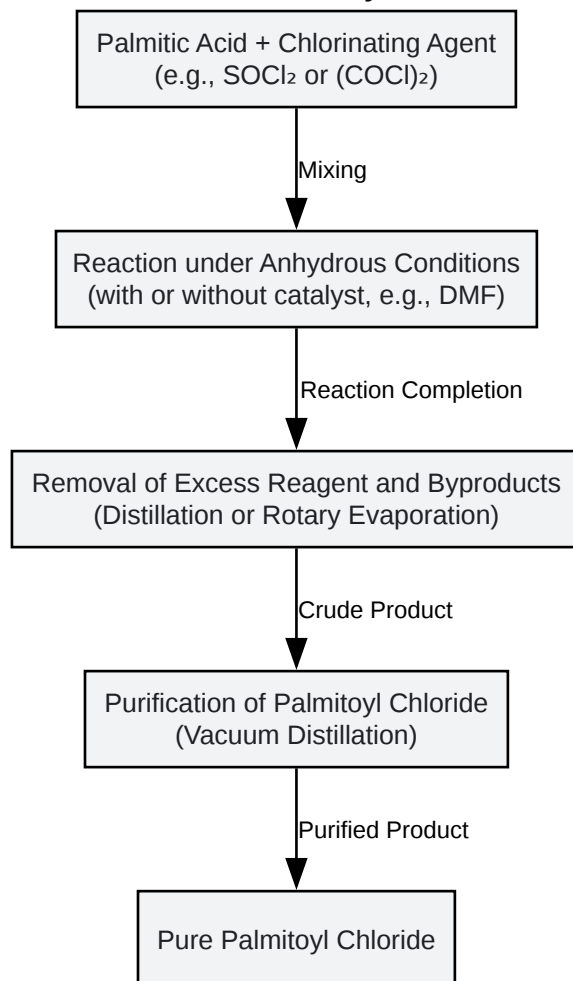
Property	Value	References
CAS Number	112-67-4	[2]
Molecular Formula	C <sub>16</sub> H <sub>31</sub> ClO	[3]
Molecular Weight	274.87 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3][4]
Odor	Pungent	[1][2]
Boiling Point	~199°C at 2 mmHg	[3]
Melting Point	11-13 °C	[4]
Density	~0.906 g/mL at 25 °C	[3][4]
Refractive Index	n <sub>20/D</sub> 1.452	[4]
Solubility	Soluble in organic solvents (e.g., ether, dichloromethane); decomposes in water and ethanol.	[1][4]

## Synthesis of Palmitoyl Chloride

The most prevalent method for synthesizing **palmitoyl chloride** is through the chlorination of palmitic acid.[3] This is typically achieved using various chlorinating agents, with thionyl chloride (SOCl<sub>2</sub>) and oxalyl chloride ((COCl)<sub>2</sub>) being the most common due to the formation of gaseous byproducts that are easily removed.[2][5]

## General Synthesis Workflow

## General Workflow for Palmitoyl Chloride Synthesis



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Caption: General workflow for the synthesis of **palmitoyl chloride**.

## Experimental Protocols for Synthesis

### Method 1: Using Thionyl Chloride (SOCl<sub>2</sub>)

This protocol is adapted from established procedures for fatty acid chloride synthesis.<sup>[5][6][7]</sup>

- Materials:
  - Palmitic acid
  - Thionyl chloride (SOCl<sub>2</sub>)

- N,N-dimethylformamide (DMF, catalytic amount)
- Anhydrous reaction vessel with a reflux condenser and magnetic stirrer
- Procedure:
  - In a two-necked round-bottom flask, add palmitic acid (1 mole).
  - Heat the palmitic acid until it melts if it is in solid form.[8]
  - Slowly add thionyl chloride (1.5 to 2 moles) to the stirred palmitic acid. A catalytic amount of DMF (a few drops) can be added to accelerate the reaction.[5][7] The reaction is exothermic and produces HCl and SO<sub>2</sub> gas, so it must be performed in a well-ventilated fume hood.
  - Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-3 hours.[5][7]
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Remove the excess thionyl chloride by distillation at atmospheric pressure.[5][6]
  - Purify the crude **palmitoyl chloride** by vacuum distillation to yield the final product.[5][6]

#### Method 2: Using Oxalyl Chloride ((COCl)<sub>2</sub>)

This method is advantageous as the byproducts (CO, CO<sub>2</sub>, HCl) are gaseous and easily removed.[5]

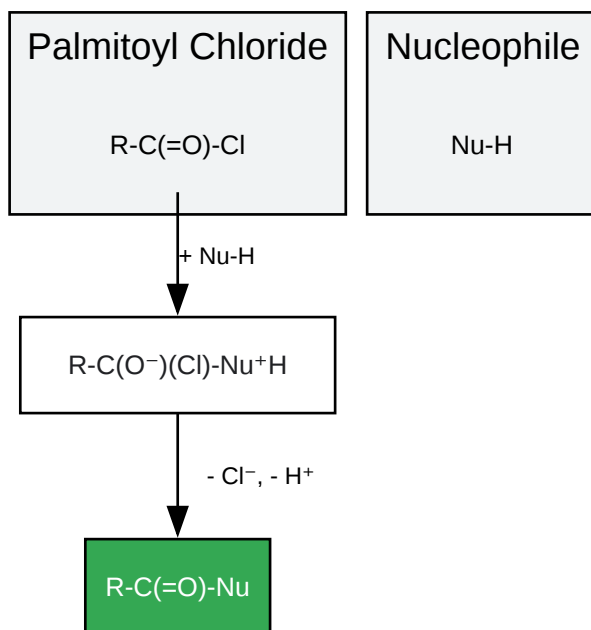
- Materials:
  - Palmitic acid
  - Oxalyl chloride ((COCl)<sub>2</sub>)
  - Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
  - N,N-dimethylformamide (DMF, catalytic amount)

- Reaction vessel under an inert atmosphere (N<sub>2</sub> or Ar)
- Procedure:
  - Dissolve palmitic acid (0.1 mol) in an anhydrous solvent like DCM in a flask under an inert atmosphere.
  - Add a catalytic amount of DMF (1-2 drops).[5]
  - Cool the mixture in an ice bath (0°C).
  - Slowly add oxalyl chloride (0.15 mol, 1.5 eq) dropwise. Vigorous gas evolution will be observed.
  - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours until gas evolution ceases.[5]
  - Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
  - The resulting crude product is often of high purity. If necessary, it can be further purified by vacuum distillation.[5]

## Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for **palmitoyl chloride** is nucleophilic acyl substitution.[3][9] The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the substitution of the chloride ion. This high reactivity makes it an excellent acylating agent.[3]

## Nucleophilic Acyl Substitution Mechanism

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Caption: Mechanism of nucleophilic acyl substitution of **palmitoyl chloride**.

## Common Reactions and Products

Nucleophile	Product	Application/Significance	References
Amines (R-NH <sub>2</sub> ) **	N-substituted palmitamides	Synthesis of surfactants, cosmetic ingredients, and bioactive lipids.	<a href="#">[2]</a> <a href="#">[9]</a>
Alcohols (R-OH) **	Palmitate esters	Production of emulsifiers, lubricants, plasticizers, and prodrugs.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[9]</a>
Water (H <sub>2</sub> O)	Palmitic acid and HCl	Hydrolysis reaction; highlights the need for anhydrous conditions.	<a href="#">[1]</a> <a href="#">[9]</a>
Thiols (R-SH)	Palmitoyl thioesters	Used in studies of protein S-palmitoylation and synthesis of lipid probes.	<a href="#">[9]</a>
Polyvinyl Alcohol (PVOH)	Polyvinyl palmitate	Surface modification of polymers to increase hydrophobicity.	<a href="#">[10]</a>

## Applications in Research and Development

**Palmitoyl chloride** is a versatile reagent with broad applications in pharmaceuticals, cosmetics, and materials science.[\[2\]](#)[\[3\]](#)

## Pharmaceutical Applications

In the pharmaceutical industry, **palmitoyl chloride** is a key intermediate for synthesizing various active pharmaceutical ingredients (APIs) and drug delivery systems.[\[11\]](#)[\[12\]](#) The introduction of the lipophilic palmitoyl chain can enhance a drug's bioavailability, stability, and allow for controlled release.[\[13\]](#)

- **Antibiotics:** Used in the synthesis of chloramphenicol palmitate, a tasteless derivative of chloramphenicol, which improves patient compliance.[\[11\]](#)[\[13\]](#)
- **Antipsychotics:** A precursor in the synthesis of paliperidone palmitate, a long-acting injectable antipsychotic medication.[\[11\]](#)
- **Drug Delivery:** Employed in the creation of lipid-based drug delivery systems such as lipid nanoparticles and nanoemulsions to encapsulate and transport lipophilic drugs.[\[3\]](#)[\[12\]](#) It has also been used to create polymeric carriers for gene delivery.[\[14\]](#)[\[15\]](#)

## Cosmetic and Personal Care Applications

**Palmitoyl chloride** is a fundamental building block for a variety of cosmetic ingredients.[\[3\]](#)

- **Emulsifiers and Emollients:** Used to synthesize esters and amides that function as emulsifiers and skin-conditioning agents.[\[2\]](#)[\[12\]](#)
- **Anti-aging Formulations:** A key intermediate in the synthesis of palmitoyl peptides, which are valued in anti-aging skincare products.[\[3\]](#)

## Materials Science Applications

The ability of **palmitoyl chloride** to introduce a long hydrophobic chain is utilized to modify the properties of polymers and surfaces.[\[3\]](#)

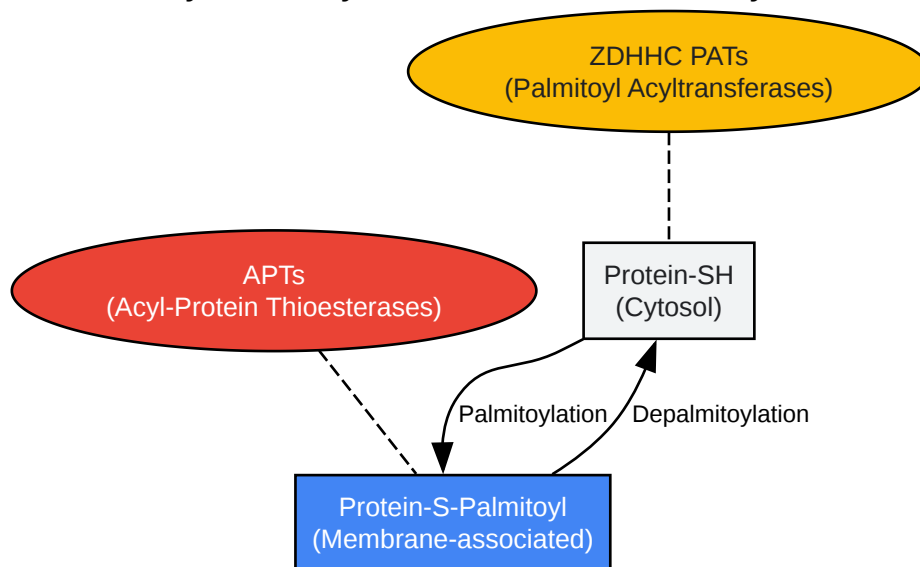
- **Polymer Modification:** Used as a chain modifier to enhance the hydrophobicity and thermal properties of specialty polymers.[\[3\]](#)[\[12\]](#)
- **Surface Modification:** Employed in the creation of self-assembled monolayers (SAMs) for the surface treatment of materials like glass and textiles.[\[3\]](#)

## Palmitoylation in Biological Systems

In a biological context, palmitoylation is a reversible post-translational modification where a palmitoyl group is attached to a cysteine residue of a protein (S-palmitoylation).[\[16\]](#)[\[17\]](#) This process is crucial for regulating protein trafficking, localization to cell membranes, stability, and protein-protein interactions.[\[17\]](#)[\[18\]](#)[\[19\]](#) Dysregulation of palmitoylation has been implicated in various diseases, including inflammatory diseases and cancer.[\[16\]](#)[\[19\]](#)



## The Dynamic Cycle of Protein S-Palmitoylation



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Caption: The reversible cycle of protein S-palmitoylation.

While **palmitoyl chloride** itself is too reactive for direct use in live-cell studies, it is a crucial reagent for synthesizing non-reactive analogs and probes to study the enzymes involved in palmitoylation, such as palmitoyl acyltransferases (PATs) and acyl-protein thioesterases (APTs).<sup>[19][20]</sup>

## Experimental Protocol: N-Palmitoylation of Peptides

This protocol describes the chemical acylation of a peptide on a solid-phase resin using **palmitoyl chloride**.<sup>[21][22]</sup>

- Materials:
  - Resin-bound peptide with a free N-terminus
  - **Palmitoyl chloride**
  - Anhydrous N,N-Dimethylformamide (DMF)
  - Anhydrous Dichloromethane (DCM)

- Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
- Procedure:
  - Resin Preparation: Swell the resin-bound peptide (with the N-terminal protecting group removed) in anhydrous DMF for 30-60 minutes.[\[22\]](#)
  - Acylation Reagent Preparation: Prepare a solution of **palmitoyl chloride** (3-5 equivalents relative to the peptide) in anhydrous DCM. In a separate vial, add DIPEA or TEA (5-10 equivalents) to anhydrous DMF.[\[22\]](#)
  - Palmitoylation Reaction: Add the **palmitoyl chloride** solution to the swollen resin, followed by the DIPEA/DMF solution. Seal the reaction vessel and agitate at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test.[\[22\]](#)
  - Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents. Dry the resin under vacuum.[\[22\]](#)
  - Cleavage and Deprotection: Cleave the palmitoylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail for 2-3 hours.[\[21\]](#)[\[22\]](#)
  - Purification: Precipitate the crude peptide in cold ether, wash, and then purify by RP-HPLC.[\[21\]](#)[\[22\]](#)
  - Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.[\[22\]](#)

## Conclusion

**Palmitoyl chloride** is a powerful and versatile chemical intermediate that plays a pivotal role in both industrial and academic research. Its high reactivity as an acylating agent allows for the straightforward introduction of a hydrophobic palmitoyl moiety, enabling the synthesis of a vast

range of compounds with tailored properties. From enhancing the therapeutic efficacy of pharmaceuticals to creating advanced materials and cosmetics, the applications of **palmitoyl chloride** are extensive. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals seeking to leverage this important building block in organic synthesis and drug development.

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